6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is a chemical compound with the empirical formula C7H5BrN2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” can be represented by the SMILES string Brc1cnc2cc [nH]c2c1
. The InChI code for this compound is 1S/C7H5BrN2/c8-5-3-7-6 (10-4-5)1-2-9-7/h1-4,9H
.
Physical And Chemical Properties Analysis
The compound “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is a solid substance . It has a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Analgesic and Sedative Agents
Pyrrolo[3,4-c]pyridine derivatives, which include “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride”, have been studied as potential analgesic and sedative agents .
Treatment for Nervous System Diseases
These compounds have shown potential in treating diseases of the nervous system. This could include conditions such as neurodegenerative diseases, mental disorders, and more .
Treatment for Immune System Diseases
Pyrrolo[3,4-c]pyridine derivatives can also be used to treat diseases of the immune system. This could involve conditions where the immune system is overactive (like in autoimmune diseases) or underactive (like in immunodeficiency disorders) .
Antidiabetic Agents
These compounds have shown antidiabetic activity, suggesting they could be used in the treatment of diabetes .
Antimycobacterial Agents
Pyrrolo[3,4-c]pyridine derivatives have demonstrated antimycobacterial activity. This means they could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Antiviral Agents
These compounds have also shown antiviral activity, suggesting they could be used in the treatment of various viral infections .
Antitumor Agents
Pyrrolo[3,4-c]pyridine derivatives have been found to have antitumor activities, indicating their potential use in cancer treatment .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives, which include “6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride”, have shown activity on kinase inhibition . Kinases are enzymes that play a key role in various cellular processes, including cell growth, division, and death. Therefore, kinase inhibitors are often used in the treatment of cancer and other diseases.
Mechanism of Action
The compound “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Safety and Hazards
The compound “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The hazard statements associated with this compound are H302, H315, H318, and H335 . The precautionary statements are P261, P280, and P305 + P351 + P338 .
properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-7-1-5-2-9-3-6(5)4-10-7;/h1,4,9H,2-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOHKUFEPJXEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride | |
CAS RN |
2173992-37-3 |
Source
|
Record name | 6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.